[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOVLRXXSZXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390293 | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-53-5 | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theekb.egnih.govacs.orgtriazolo 1,5 a Pyrimidine Core: a Privileged Heterocyclic Scaffold
The ekb.egnih.govacs.orgtriazolo[1,5-a]pyrimidine ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. researchgate.net The versatility of this fused N-heterocycle has made it a cornerstone in the development of novel therapeutic agents. nih.gov
One of the key reasons for its significance is its structural relationship to purines, which are fundamental components of DNA and RNA. The triazolopyrimidine system is considered a bioisostere of purine (B94841), meaning it has a similar size and shape and can often interact with the same biological targets. nih.govresearchgate.net This mimicry allows compounds based on this scaffold to modulate the activity of enzymes and receptors that naturally bind purines. researchgate.net
The applications of the ekb.egnih.govacs.orgtriazolo[1,5-a]pyrimidine core are extensive and diverse, spanning multiple therapeutic areas. Research has demonstrated that derivatives of this scaffold exhibit a wide range of biological effects, including:
Anticancer Activity : These compounds have been investigated for their ability to inhibit cancer cell growth through various mechanisms, such as targeting tubulin polymerization and specific kinases. acs.orgnih.gov
Antimicrobial Properties : The scaffold is a key component in the development of new agents against bacteria, fungi, and other microbes. rsc.orgrsc.org
Antiviral Effects : Derivatives have shown potential in combating various viruses. researchgate.net
Antiparasitic Applications : The core structure has been used to design treatments for parasitic diseases. nih.gov
Central Nervous System (CNS) Modulation : Certain analogues are being explored for their potential in treating neurological disorders. ekb.eg
The chemical properties of the ekb.egnih.govacs.orgtriazolo[1,5-a]pyrimidine system also contribute to its privileged status. It is a fused heterocyclic system consisting of a five-membered triazole ring and a six-membered pyrimidine (B1678525) ring. researchgate.net This structure is relatively stable and offers multiple sites for chemical modification, allowing chemists to fine-tune its properties to optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets. acs.org
Academic Research Onekb.egnih.govacs.orgtriazolo 1,5 a Pyrimidin 2 Amine and Its Derivatives
Foundational Cyclocondensation Reactions for Core Ring Formation
The construction of the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core is predominantly achieved through cyclocondensation reactions, which involve the formation of the pyrimidine ring onto a pre-existing triazole structure. These reactions are valued for their efficiency and the ability to introduce a diverse array of substituents onto the final heterocyclic system.
Condensation of 3,5-Diamino-1,2,4-triazole with β-Diketones
A primary and well-established method for the synthesis of the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine skeleton is the condensation of 3,5-diamino-1,2,4-triazole with β-diketones or other β-dicarbonyl compounds. nih.gov This reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid catalyst, to facilitate the cyclization and subsequent dehydration to form the fused ring system. The reaction of 3-amino-5-thiol-1,2,4-triazole with β-dicarbonyl compounds and aldehydes in a Biginelli-like three-component reaction also yields these structures. nih.gov
The general mechanism involves the initial nucleophilic attack of one of the amino groups of the triazole onto one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular condensation and dehydration to form the pyrimidine ring. The specific isomer obtained can be influenced by the reaction conditions and the nature of the substituents on both the triazole and the diketone.
Table 1: Examples of researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Synthesis via β-Diketone Condensation
| 3,5-Diamino-1,2,4-triazole Derivative | β-Dicarbonyl Compound | Product | Reference |
| 3-Alkylthio-5-amino-1,2,4-triazole | Various β-dicarbonyls | Substituted researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines | nih.gov |
| 3-Amino-1,2,4-triazole | β-Dicarbonyl compound | researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine derivative | researchgate.net |
Microwave-Assisted Condensation with α,β-Unsaturated Carbonyl Compounds to Yield Intermediates
To enhance reaction efficiency and reduce reaction times, microwave-assisted organic synthesis has been applied to the formation of triazolopyrimidine structures. The condensation of aminotriazoles with α,β-unsaturated carbonyl compounds, such as chalcones, is a key method for preparing substituted researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines. nih.gov
The reaction mechanism is believed to proceed through an initial Michael addition of an amino group from the triazole to the β-carbon of the unsaturated carbonyl system. This is followed by an intramolecular cyclization and subsequent aromatization, which involves the elimination of two hydrogen atoms to yield the final product. nih.gov While not always directly yielding the 2-amino substituted product as the final compound, this method is crucial for creating versatile intermediates that can be further functionalized. For instance, reacting 3-phenyl-1,2,4-triazole-5-amine with various chalcones produces a range of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. nih.gov
Table 2: Microwave-Assisted Synthesis of Triazolopyrimidine Derivatives
| Aminotriazole Derivative | α,β-Unsaturated Carbonyl Compound | Conditions | Product | Reference |
| 3-Phenyl-1,2,4-triazole-5-amine | Chalcones (8a-p) | - | 1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives (9a-p) | nih.gov |
| Enaminonitriles | Benzohydrazides | Microwave irradiation | 1,2,4-Triazolo[1,5-a]pyridines | mdpi.com |
Regioselective Synthesis from 3,5-Diamino-1,2,4-triazole with 1-Aryl-1,3-butanediones and 1-Aryl-2-buten-1-ones
The regioselectivity of the condensation between unsymmetrical dicarbonyl compounds and 3,5-diamino-1,2,4-triazole is a critical aspect for the controlled synthesis of specific isomers. The reaction with 1-aryl-1,3-butanediones can potentially yield two different regioisomers. The outcome of the reaction is influenced by the electronic and steric properties of the substituents on the aryl ring of the butanedione.
Research has focused on developing protocols that favor the formation of a single isomer. For instance, new procedures have been suggested for the regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole itself, which can then be used as precursors. researchgate.net Furthermore, the development of one-pot regioselective synthesis protocols for 1,5-diaryl-3-amino-1,2,4-triazoles under microwave irradiation has been achieved, highlighting the importance of controlling the regiochemical outcome. nih.gov A serendipitous regioselective reaction of 3-mercapto researchgate.netnih.govresearchgate.nettriazoles with trifluoromethyl-β-diketones has also been reported, leading to N-acylation and S-alkylation in a concerted fashion. nih.gov
Cyclization of Thiosemicarbazide (B42300) Derivatives in the Presence of Transition Metal Catalysts
The use of thiosemicarbazide derivatives as precursors for heterocyclic synthesis is a common strategy. The cyclization of these derivatives can lead to the formation of various heterocyclic systems, including 1,2,4-triazoles. researchgate.net While direct evidence for the synthesis of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine from a thiosemicarbazide derivative using a transition metal catalyst such as nickel(II) nitrate (B79036) is not explicitly detailed in the provided search results, related transformations have been documented.
For example, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide derivatives has been achieved from carbohydrazide (B1668358) precursors, which were treated with Raney Nickel (a form of nickel catalyst) to yield the corresponding carboxamide. nih.gov This suggests that nickel catalysts can be effective in transformations leading to the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core. The cyclization of thiosemicarbazide derivatives in an alkaline medium is a known method to produce 1,2,4-triazoles, where the N-4 nitrogen acts as a nucleophile. researchgate.net
Condensation of Enaminones with 3,5-Diamino-1H-1,2,4-triazole
Enaminones are versatile building blocks in heterocyclic synthesis. While the direct condensation of enaminones with 3,5-diamino-1H-1,2,4-triazole to specifically yield researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine is not explicitly detailed in the provided search results, related syntheses have been reported. For instance, a catalyst-free, microwave-mediated tandem reaction involving enaminonitriles and benzohydrazides has been established for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. mdpi.com This reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation. mdpi.com
Additionally, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has been achieved from the reaction of aryl azides with enaminones, indicating the reactivity of enaminones in forming triazole-containing structures, albeit a different isomeric system. beilstein-journals.org
Cyclocondensation with Diethylmalonates and 1H-1,2,4-Triazol-5-amine
Diethyl malonate and its derivatives are classical reagents for the synthesis of six-membered heterocyclic rings through cyclocondensation with 1,3-dinucleophiles. nih.gov 1H-1,2,4-Triazol-5-amine can act as a dinucleophile in such reactions. The reaction of 3-amino-1,2,4-triazole with diethyl phosphite (B83602) and triethyl orthoformate has been shown to produce 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid, demonstrating the reactivity of the amino group of the triazole with ester-containing reagents. mdpi.com
In a related synthesis, diethyl malonate is reacted with semicarbazide (B1199961) in the presence of sodium hydroxide (B78521) and ethanol (B145695) to produce a cyclic triazole precursor. ekb.eg This highlights the utility of diethyl malonate in forming the foundational rings for more complex heterocyclic systems. The classical approach involves heating the aminotriazole with diethyl malonate, often in the presence of a base, to drive the cyclocondensation.
Synthesis via Imidate Intermediates from Dimethyl Cyanodithioimidocarbonate and Amines
A versatile method for constructing the researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidin-2-amine framework involves the use of imidate intermediates. These reactive species serve as valuable synthons for the formation of various heterocyclic compounds. imist.ma One such approach utilizes the reaction of N-(4H-1,2,4-triazol-3-yl) imidates, which can be prepared from 3-aminotriazole and orthoesters, with different nucleophiles. imist.ma For instance, the reaction of these imidates with cyanamide (B42294) can lead to the formation of 2-amino researchgate.netmdpi.commdpi.comtriazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazin-7(6H)-ones. imist.ma
Although direct synthesis of researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidin-2-amine from dimethyl cyanodithioimidocarbonate is not extensively detailed in the provided results, the principle of using imidate-like intermediates is a recurring theme in the synthesis of related heterocyclic systems.
Post-Cyclization Functionalization and Derivatization Strategies
Following the initial construction of the researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine core, further structural diversity is often achieved through post-cyclization modifications. These derivatization strategies are crucial for fine-tuning the biological activity and physicochemical properties of the resulting compounds.
Acylation of the 2-Amino Group with Acid Chlorides
The 2-amino group of the researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine scaffold serves as a key handle for derivatization. Acylation with various acid chlorides is a common strategy to introduce a wide range of substituents at this position. This reaction is typically carried out to explore structure-activity relationships (SAR) and enhance the therapeutic potential of the parent compound. For example, the synthesis of novel researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine-2-carboxamide-based compounds has been achieved through coupling reactions involving the 2-amino group, leading to potent inhibitors of the influenza A virus polymerase. nih.gov
Intramolecular Alkylation for the Preparation of Polycondensed Heterocycles
Intramolecular alkylation reactions of appropriately substituted researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine derivatives provide a powerful tool for the synthesis of more complex, polycondensed heterocyclic systems. While specific examples of intramolecular alkylation on the researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidin-2-amine core are not explicitly detailed, the general principle of intramolecular cyclization is a well-established strategy in heterocyclic chemistry for creating rigid, multi-ring structures. researchgate.net This approach can lead to novel scaffolds with unique three-dimensional arrangements, which can be advantageous for binding to biological targets.
Substitution Pattern Modulation on Aryl Moieties for Structure-Activity Relationship Studies
The modulation of substitution patterns on aryl moieties attached to the researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine core is a critical aspect of SAR studies. By systematically varying the nature and position of substituents on these aryl rings, researchers can probe the electronic and steric requirements for optimal biological activity. nih.gov For instance, studies on 5-aryl-2-aminoimidazoles, a related scaffold, have shown that modifying the substitution pattern allows for the fine-tuning of their antibiofilm activity and toxicity. nih.gov Similarly, for researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine derivatives, the exploration of different aryl substituents has been instrumental in identifying potent antitubercular agents and compounds with activity against various cancer cell lines. nih.govacs.org
A series of 5-aryl-3-alkylthio-1,2,4-triazoles and their corresponding sulfones were synthesized to develop improved analgesic and anti-inflammatory agents with minimal ulcerogenic risk. nih.gov The study found that alkylsulfone derivatives were significantly more potent than their alkylthio counterparts. nih.gov
| Compound | Analgesic Activity | Anti-inflammatory Activity | Ulcerogenic Risk |
| Alkylthio derivatives | Moderate | Moderate | Low |
| Alkylsulfone derivatives | High | High | Low |
| Acetylsalicylic acid (Reference) | High | High | High |
Suzuki Coupling Reactions for Aryl-Substituted Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as a powerful and versatile tool for the synthesis of aryl-substituted researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidines. researchgate.net This reaction allows for the efficient formation of carbon-carbon bonds between a halogenated or triflylated triazolopyrimidine and an aryl boronic acid or ester. researchgate.netrsc.org
The Suzuki coupling has been successfully employed to introduce a wide variety of aryl and heteroaryl groups at different positions of the triazolopyrimidine nucleus, facilitating the exploration of a broad chemical space for drug discovery. researchgate.netmdpi.comrsc.org For example, a rapid and efficient method for the synthesis of 7-aryl-5-methyl-2-amino- researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidines has been developed using this methodology. researchgate.net Furthermore, the Suzuki coupling has been utilized in the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which are valuable for further cross-coupling reactions. nih.gov
| Reactants | Catalyst | Product | Yield |
| 7-chloro-5-methyl- researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine and Arylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 7-Aryl-5-methyl- researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine | Good to Excellent |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and Arylboronic acid | XPhosPdG2/XPhos | C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one | Good to Excellent |
Strategies for Aromatization and Structural Diversification
The aromatization of partially saturated heterocyclic systems is a key strategy for generating stable, planar scaffolds and for introducing further structural diversity. In the context of researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidines, the oxidation of dihydro derivatives can lead to the corresponding aromatic compounds.
Recent studies have refuted previous claims that 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines could not be aromatized. mdpi.com Conditions for the oxidation of these compounds have been established, although the success of the reaction can be dependent on the nature of the substituents. For example, compounds with an electron-donating substituent at position seven may undergo decomposition during oxidation. mdpi.com This highlights the delicate balance of electronic effects that must be considered when planning aromatization strategies. The ability to aromatize these systems opens up new avenues for structural diversification and the synthesis of novel derivatives with potentially enhanced biological properties.
Oxidative Aromatization of Partially Hydrogenatednih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Derivatives
The synthesis of the aromatic nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine system can be effectively achieved through the oxidative aromatization of its partially hydrogenated precursors, such as 4,7-dihydroazolo[1,5-a]pyrimidines. Research has successfully demonstrated that despite previous assumptions to the contrary, the aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines is indeed possible. This transformation is a crucial step in forming the stable, delocalized 10-π electron aromatic system. researchgate.netresearchgate.net
The conditions required for this oxidation can be demanding. For instance, the oxidation of 4,7-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines generally necessitates harsher conditions, including higher temperatures and longer reaction times, when compared to the analogous pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net This difference is attributed to the increasing π-deficiency of the five-membered azole ring as the number of nitrogen atoms increases, making the triazole-fused system more resistant to oxidation. researchgate.net The process stands as a versatile method for obtaining poly-substituted pyridines and related fused heterocyclic systems from their dihydrogenated forms. nih.gov
However, the success of this aromatization is not universal and is highly dependent on the substitution pattern of the dihydro-pyrimidine ring. Studies have shown that dihydro-derivatives bearing an electron-donor substituent at the 7-position are prone to decomposition during oxidation, highlighting a significant limitation of this synthetic route. researchgate.netnih.gov
Impact of Reaction Conditions on Regioselectivity and Yield
The outcome of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine synthesis, particularly regarding product yield and regioselectivity, is profoundly influenced by the chosen reaction conditions. These factors include the nature of the starting materials, the solvent, the catalyst, and the energy source applied.
Substituent Effects and Regioselectivity: The regiochemistry of the final product is often governed by the electronic nature of the substituents on the precursors. In the cyclocondensation reaction between 5-amino-1,2,4-triazole and β-enaminones, the group attached to the carbonyl of the enaminone dictates the final structure. It has been demonstrated that electron-withdrawing groups (like CF₃) on the enaminone lead to the formation of 7-substituted nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, whereas electron-donating aryl groups result in the corresponding 5-substituted isomers. This control allows for highly regioselective synthesis with good to excellent yields. nih.gov
Solvents, Catalysts, and Energy Sources: The choice of solvent and energy input can dramatically alter reaction efficiency.
Green Chemistry Approaches: The use of environmentally benign conditions, such as employing lemon juice as a natural acidic catalyst in an aqueous medium, has been reported for the synthesis of related 1,2-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, affording good to excellent yields. researchgate.net
Microwave Irradiation: Compared to conventional thermal heating, which may require high-boiling solvents like DMSO or DMF and still result in only moderate yields, microwave-assisted synthesis offers a significant improvement. researchgate.net This high-energy irradiation method can lead to near-quantitative yields in significantly shorter reaction times, often under solvent-free conditions, enhancing the atom economy and eco-compatibility of the synthesis. researchgate.net
Oxidizing Agent and Solvent Effects: In the oxidative aromatization of dihydropyrimidines, the specific combination of oxidant and solvent plays a critical role in determining the product yield. A systematic study on the oxidation of a model 4,7-dihydro-6-nitro-5-methyl-7-phenyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine demonstrated that different oxidizing systems lead to a wide range of yields.
The following interactive table summarizes the findings on how different oxidants and solvents affect the yield in a model oxidation reaction.
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MnO₂ | Benzene | 80 | 10 | 55 |
| 2 | MnO₂ | Toluene | 110 | 10 | 62 |
| 3 | MnO₂ | Dioxane | 100 | 10 | 47 |
| 4 | DDQ | Benzene | 80 | 10 | 75 |
| 5 | DDQ | Toluene | 110 | 10 | 81 |
| 6 | DDQ | Dioxane | 100 | 10 | 85 |
| 7 | Chloranil | Toluene | 110 | 10 | 49 |
| 8 | I₂ | AcOH | 117 | 10 | Trace |
Data sourced from a study on the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines. nih.gov
As the table illustrates, the combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant in dioxane at 100 °C provided the highest yield (85%). nih.gov
Protective Group Strategies (e.g., Acetyl Protection of Amino Group) for Enhanced Yields
The use of protecting groups is a common strategy in organic synthesis to prevent unwanted side reactions of functional groups. In the context of synthesizing the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core from 3-amino-1,2,4-triazole, one might consider protecting the exocyclic amino group to influence the reaction pathway or improve yields.
However, based on the reviewed literature, specific examples detailing the use of an acetyl group (or other common amine protecting groups) on the starting 3-amino-1,2,4-triazole to enhance the yield of the final nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine product are not prominently described. The primary synthetic strategies reported focus on the direct cyclocondensation of the aminotriazole with β-dicarbonyl or related compounds. nih.govresearchgate.net While some research describes the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold as a potential bio-isostere of the N-acetyl fragment of ε-N-acetylated lysine, this pertains to its application in drug design rather than its chemical synthesis. Other synthetic procedures involve multistep sequences where functionalization occurs on the pre-formed heterocyclic core, rather than employing protective groups on the initial precursors to guide the ring formation.
Therefore, while protective group strategies are a fundamental tool in organic chemistry, their application for enhancing yields in the specific synthesis of nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidin-2-amine is not a widely documented approach in the available scientific literature.
Advanced Structural Characterization and Elucidation Of 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine Compounds
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods provide a wealth of information regarding the connectivity of atoms and the types of functional groups present within a molecule. For nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives. It is particularly crucial for distinguishing between the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine and the regioisomeric nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine systems, which can sometimes be formed during synthesis. nih.govresearchgate.net
One effective method for unambiguous differentiation involves the use of ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments. nih.govresearchgate.net These experiments allow for the measurement of ¹⁵N chemical shifts, which are distinct for the two regioisomeric frameworks. nih.govresearchgate.net This technique can definitively confirm the occasional conversion of the nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine isomer to the more thermodynamically stable nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine. nih.govresearchgate.net
In ¹H NMR spectra of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine derivatives, the chemical shifts of the pyrimidine (B1678525) ring protons provide key structural information. For instance, in some derivatives, the aromatic protons appear in the 7–8 ppm region. researchgate.net The amino group protons can also be identified, providing further confirmation of the structure.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the triazole and pyrimidine rings are characteristic of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold. For example, in one study, the thiocarbonyl carbon of a precursor was observed at 167.08 ppm, while the triazole carbons in the final product appeared at 150.20 and 146.44 ppm. mdpi.com
The following table provides an example of ¹H and ¹³C NMR data for a substituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative.
Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.
A key feature in the IR spectra of these compounds is the presence of bands associated with the amino group (NH₂). For instance, the appearance of NH₂ and NH bands in the region of 3300–3200 cm⁻¹ can confirm the successful formation of the aminotriazolopyrimidine structure. nih.gov In contrast, the disappearance of a nitrile (CN) group band around 2230 cm⁻¹ from a starting material can indicate its participation in the cyclization reaction. nih.gov
Other characteristic IR absorption bands for substituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines include those for C=O stretching (around 1661-1689 cm⁻¹), and NO₂ stretching (around 1616 cm⁻¹ and 1256-1311 cm⁻¹). mdpi.com The presence of aromatic C-H stretching vibrations can also be observed. researchgate.net
The following table summarizes typical IR absorption bands for functional groups found in nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives.
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine compounds and to gain insights into their structure through the analysis of their fragmentation patterns. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound, which is crucial for confirming its elemental composition. sapub.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com
The fragmentation of the molecular ion provides valuable structural information. The pattern of fragment ions is often characteristic of the specific compound and can help to confirm the connectivity of the atoms. For example, in a study of a benzamido-substituted triazolopyrimidine, the molecular ion peak was observed at m/z = 373. researchgate.net The fragmentation patterns of triazole derivatives often involve the sequential loss of neutral molecules. researchgate.net For amino derivatives of 1,2,4-triazoles, a common fragment ion is observed at an m/z value of 60. researchgate.net
The electron ionization (EI) mass spectra are typically recorded at 70 eV. sapub.org The analysis of the fragmentation pathways can reveal the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org
X-ray Crystallographic Investigations ofnih.govnih.govnih.govTriazolo[1,5-a]pyrimidin-2-amine Derivatives
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a precise three-dimensional map of the atomic arrangement in the solid state. This technique is invaluable for confirming the molecular structure, determining bond lengths and angles, and analyzing intermolecular interactions.
Single-crystal X-ray diffraction analysis is a powerful tool for the unambiguous determination of the molecular structure of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine derivatives. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the unit cell.
For example, the crystal structure of 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine was determined by single-crystal X-ray analysis, confirming its molecular structure. nih.gov In another study, the structures of 3-(pyridin-4-yl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine and its 6-bromo derivative were determined, revealing that they crystallize in the monoclinic space group P 2₁/c. mdpi.com
The crystallographic data includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. These parameters provide detailed information about the packing of the molecules in the crystal lattice.
The following table presents example crystallographic data for a related triazolopyridine derivative.
X-ray crystallographic data allows for a detailed analysis of the geometry of the fused nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine ring system. This includes the determination of bond lengths, bond angles, and torsion angles, which collectively define the conformation and planarity of the bicyclic core.
Analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence the conformation of the molecule in the solid state. nih.gov These interactions play a crucial role in the stability of the crystal structure. nih.gov In some cases, the asymmetric unit of the crystal may contain more than one molecule, linked by hydrogen bonds. nih.gov
The planarity of the bicyclic system can be assessed by examining the deviation of the atoms from a mean plane calculated through the ring system. This information is critical for understanding the steric and electronic properties of the molecule, which are important for its interaction with biological targets. nih.gov
Table of Chemical Compounds
Characterization of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
The supramolecular architecture of researchgate.netrsc.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives in the solid state is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces are crucial in determining the crystal packing and ultimately influence the physicochemical properties of the compounds.
Crystal structure analysis of various derivatives reveals the prevalence of these interactions. For instance, in the crystal structure of one ethyl benzoate (B1203000) derivative, molecules are linked by intermolecular C—H⋯O and C—H⋯F hydrogen bonds. researchgate.net In addition to these, weak intermolecular π–π interactions are observed, with centroid–centroid separations measured at 3.4456 (17) Å and 3.5289 (15) Å, which help in the formation of chains along the researchgate.net crystal axis. researchgate.net Similarly, in certain triazolium ring-containing compounds, strong π-π stacking interactions between adjacent rings are characterized by a centroid-centroid distance of 3.338 (7) Å. researchgate.net
| Interaction Type | Compound/Complex | Measured Distance/Details | Reference |
| π–π Stacking | Ethyl 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yloxy)benzoate | Centroid–centroid separations of 3.4456 (17) Å and 3.5289 (15) Å | researchgate.net |
| π–π Stacking | Bis[3,5-diamino-4H-1,2,4-triazol-1-ium] dichloride monohydrate | Centroid-centroid distance of 3.338 (7) Å between neighboring triazolium rings | researchgate.net |
| Hydrogen Bonding | Ethyl 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yloxy)benzoate | Intermolecular C—H⋯O and C—H⋯F hydrogen bonds | researchgate.net |
| Hydrogen Bonding | Cu(TPT)(H₂O)₂(BF₄)·2H₂O | O–H⋯F and C–H⋯F interactions connecting mononuclear entities | rsc.org |
Elucidation of Ligand Binding Modes in Co-Crystallized Protein-Ligand Complexes
Understanding the precise binding modes of researchgate.netrsc.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives within protein active sites is fundamental for structure-based drug design. X-ray crystallography of co-crystallized protein-ligand complexes and molecular modeling studies have provided detailed insights into these interactions.
The versatility of the researchgate.netrsc.orgacs.orgtriazolo[1,5-a]pyrimidine scaffold allows it to engage in a variety of interactions with protein targets. A key interaction is π-π stacking between the heterocyclic ring system and aromatic amino acid residues in the binding pocket. For example, the X-ray crystal structure of a derivative bound to phosphodiesterase 2a (PDE2a) revealed that the triazolopyrimidine heterocycle is involved in a significant π-π stacking interaction with the side chain of Phenylalanine 862 (Phe862). nih.gov Similarly, when targeting acetylcholinesterase (AChE), the triazolopyrimidine moiety has been shown to engage in π-π interactions with Tyrosine 70 (Tyr70) and Tryptophan 279 (Trp279) at the peripheral anionic site. nih.govresearchgate.net
Hydrogen bonding also plays a critical role in orienting the ligand and ensuring high-affinity binding. In computational studies of derivatives targeting the PA-PB1 interface of influenza A virus polymerase, a favorable hydrogen bond was identified between the 2-carboxamide (B11827560) NH group of the ligand and the hydroxyl group of Threonine 639 (T639). nih.gov Molecular docking simulations of novel derivatives designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors confirmed their fit within the active site is stabilized by essential hydrogen bonds with the backbone of Leucine 83 (Leu83). rsc.org
Interestingly, the binding mode of the triazolopyrimidine scaffold can differ significantly from that of analogous purine (B94841) structures. Superimposition of the X-ray structures of a triazolopyrimidine derivative and a related purine analog bound to MetAP-2 showed that the triazolopyrimidine heterocycle is flipped by approximately 180 degrees relative to the purine inhibitor, highlighting its unique binding characteristics. nih.gov Molecular dynamics simulations of microtubule-stabilizing derivatives have further categorized the protein-ligand interactions into hydrogen bonds and hydrophobic interactions, providing a dynamic view of the stable binding poses within tubulin. acs.org
| Target Protein | Ligand Derivative | Key Interacting Residues | Type of Interaction | Reference |
| Phosphodiesterase 2a (PDE2a) | TP derivative | Phe862 | π-π stacking | nih.gov |
| Acetylcholinesterase (AChE) | Quinoline-triazolopyrimidine hybrid | Tyr70, Trp279 | π-π stacking | nih.govresearchgate.net |
| Influenza A Virus Polymerase (PA-PB1 interface) | 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide derivative | T639 | Hydrogen bond | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolo[4,3-e] researchgate.netrsc.orgacs.orgtriazolo[1,5-c]pyrimidine derivative | Leu83 | Hydrogen bond | rsc.org |
| Methionine aminopeptidase (B13392206) 2 (MetAP-2) | TP derivative | N/A (comparative study) | Flipped binding mode relative to purine analog | nih.gov |
| Tubulin | Microtubule-stabilizing TPDs | N/A (general study) | Hydrogen bonds, Hydrophobic interactions, π-π interactions | acs.org |
Medicinal Chemistry Applications and Biological Activity Spectrum Of 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine Derivatives
Thenih.govekb.egnih.govTriazolo[1,5-a]pyrimidine Scaffold as a Versatile Pharmacophore in Drug Design
The nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine (TP) ring system is isoelectronic with purines, which has led to its investigation as a purine (B94841) surrogate. nih.govnih.gov However, its utility in drug design extends far beyond this initial concept. Depending on the substitution pattern, the TP scaffold can act as a bioisostere for other functional groups, such as carboxylic acids and the N-acetyl group of ε-N-acetylated lysine. nih.govresearchgate.netnih.gov This chemical versatility, coupled with favorable pharmacokinetic properties often observed in TP derivatives, has established it as a valuable scaffold in the development of novel therapeutics. nih.gov
Role in Drug Discovery and Lead Compound Identification through High-Throughput Screening
High-throughput screening (HTS) of large compound libraries has been instrumental in identifying novel nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine-based hits for various biological targets. For instance, an HTS campaign to discover non-carboxylic acid inhibitors of fatty acid binding protein 4 (FABP4) led to the identification of a promising nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine derivative. nih.gov Similarly, a fluorescence-based high-throughput assay identified a nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine compound as an inhibitor of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). nih.gov These screening efforts have demonstrated the potential of the TP scaffold to yield lead compounds for diverse therapeutic targets.
A notable example of HTS leading to the discovery of a TP-based lead is the identification of a compound, designated P10A10, as a TDP2 inhibitor from a library of 1600 compounds. nih.gov This discovery initiated further investigation into the structure-activity relationships of this scaffold for TDP2 inhibition.
Structure-Activity Relationship (SAR) Studies for Potency and Selectivity Optimization
Once a hit compound is identified, extensive structure-activity relationship (SAR) studies are conducted to optimize its potency and selectivity. For nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine derivatives, SAR studies have revealed key structural features that govern their biological activity.
For a series of anticancer agents targeting tubulin, a clear SAR was established. High potency was achieved with the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position of the triazolopyrimidine core. acs.org
In the context of TDP2 inhibitors, SAR studies on the nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine scaffold revealed that substitutions at various positions on the pyrimidine (B1678525) ring significantly influence inhibitory activity. nih.gov For microtubule-stabilizing nih.govekb.egnih.govtriazolo[1,5-a]pyrimidines, the nature of the amine fragment at the C7 position and the substituent at the para position of the aromatic ring at C6 create a complex interplay that affects their cellular phenotype. acs.org
Target-Specific Enzyme and Receptor Modulation
Derivatives of nih.govekb.egnih.govtriazolo[1,5-a]pyrimidin-2-amine have been shown to modulate the activity of several key enzymes and receptors implicated in disease, demonstrating their potential as targeted therapies.
Phosphodiesterase 2 (PDE2) Enzyme Inhibition
Novel nih.govekb.egnih.govtriazolo[1,5-a]pyrimidin-yl derivatives have been developed as inhibitors of phosphodiesterase 2 (PDE2), an enzyme involved in neurological and psychiatric disorders. google.com These compounds are being investigated for their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and anxiety. google.com The development of potent and selective PDE2 inhibitors from this scaffold is an active area of research.
A patent application discloses nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine derivatives as PDE2 inhibitors, highlighting their potential for the treatment of neurological and psychiatric disorders. google.com
Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition
The nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine scaffold has been identified as a promising core for the development of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) inhibitors. nih.gov TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, which are used in chemotherapy. Inhibition of TDP2 could potentially enhance the efficacy of these anticancer drugs. nih.gov
Initial screening identified a nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine compound, P10A10, as a hit. nih.gov Subsequent SAR studies led to the identification of several analogues with significant TDP2 inhibitory activity. nih.gov
Table 1: TDP2 Inhibition by nih.govekb.egnih.govTriazolo[1,5-a]pyrimidin-2-amine Derivatives
| Compound | Scaffold | IC50 (µM) |
| 7a | 5-phenyl triazolopyrimidine | < 50 |
| 17a | triazolopyridine | < 50 |
| 17e | triazolopyridine | < 50 |
| 17z | triazolopyridine | < 50 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2019. nih.gov
Microtubule Polymerization Modulators and Antimitotic Activity
Derivatives of nih.govekb.egnih.govtriazolo[1,5-a]pyrimidine have emerged as potent modulators of microtubule polymerization, exhibiting significant antimitotic and anticancer activity. mdpi.com Microtubules are crucial for cell division, making them an important target for cancer chemotherapy. researchgate.net
One series of triazolopyrimidines was found to promote tubulin polymerization, yet they did not bind to the paclitaxel (B517696) binding site. Instead, they were shown to inhibit the binding of vinca (B1221190) alkaloids to tubulin. acs.org This unique mechanism of action allows them to overcome resistance associated with certain multidrug resistance transporter proteins. acs.org Another study reported the design of 2-anilino triazolopyrimidines as tubulin polymerization inhibitors. mdpi.com
Furthermore, certain nih.govekb.egnih.govtriazolo[1,5-a]pyrimidines have been identified as microtubule-stabilizing agents, holding promise as therapeutics for neurodegenerative diseases like Alzheimer's. acs.orgfigshare.com
Table 2: Anticancer Activity of a Tubulin Polymerization Inhibitor
| Compound | Cell Line | IC50 (µM) |
| 4k | HeLa | 0.31 |
| HCT116 | 1.28 | |
| A549 | 3.99 | |
| T47D | 10.32 |
Data sourced from European Journal of Medicinal Chemistry, 2022. nih.gov
This compound, with a 3-hydroxy-4-methoxyphenylamino group, showed significant tubulin polymerization inhibitory activity with an IC50 value of 4.9 µM, comparable to the known inhibitor CA-4. nih.gov
Influenza Virus RNA Polymerase PA-PB1 Subunit Heterodimerization Inhibition
The influenza virus RNA-dependent RNA polymerase (RdRP) is a critical enzyme complex for viral transcription and replication. unipd.itresearchgate.net This heterotrimeric complex consists of three subunits: PA, PB1, and PB2. The interaction between the PA and PB1 subunits is essential for the assembly and function of the polymerase. researchgate.net Disrupting this protein-protein interaction (PPI) has emerged as a key strategy for developing new anti-influenza therapeutics. bohrium.com
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine (TZP) scaffold has been identified as a highly suitable framework for creating compounds that inhibit the heterodimerization of the PA-PB1 subunits. unipd.itresearchgate.netnih.gov Extensive structure-activity relationship (SAR) studies have been conducted to explore the role of various substituents around the TZP core to identify more potent derivatives. unipd.itnih.gov
Research has shown that modifications at the C-2, C-5, C-6, and C-7 positions of the triazolopyrimidine ring significantly influence inhibitory activity. unipd.it For instance, the inversion of an amide bond to functionalize the C-2 position led to potent carbamoyl (B1232498) derivatives. unipd.it Furthermore, merging the TZP core with a cycloheptathiophene-3-carboxamide moiety resulted in hybrid molecules with enhanced anti-PA-PB1 and anti-influenza virus activity. unipd.itbohrium.com One such derivative, compound 22, demonstrated significant inhibition of both PA-PB1 interaction and influenza A virus (IAV) replication at non-toxic concentrations. nih.gov
| Compound | Description | PA-PB1 IC₅₀ (µM) | Anti-IAV EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 2 | Aromatized TZP core with inverted C-5/C-7 substituents | Improved | Active at non-toxic concentrations | unipd.it |
| Compound 22 | Functionalized 7-phenyl-2-amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | 19.5 | 16 | nih.gov |
| Compound 46 | A TZP derivative identified as having the best anti-PA-PB1 activity in a specific study | 19.5 | 16 | researchgate.net |
| Compound 49 | A TZP derivative also tested against SARS-CoV-2 | N/A | 34.47 (SARS-CoV-2) | nih.gov |
Broader Pharmacological Spectrum Investigations
Anti-Alzheimer's Disease Research
Derivatives of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine (TPDs) are being investigated as potential therapeutic agents for Alzheimer's disease (AD) and other neurodegenerative conditions known as tauopathies. cardiff.ac.uknih.gov A key pathological feature of these diseases is the dysregulation of microtubules (MTs) in neurons, which disrupts axonal transport and contributes to neuronal loss. nih.gov
TPDs have been identified as a novel class of microtubule-stabilizing agents. cardiff.ac.ukacs.org Unlike other MT-stabilizers that bind to the taxane (B156437) site, TPDs are unique in that they interact with the vinca site on β-tubulin. nih.gov Depending on the substituents around the TPD core, these compounds can elicit different cellular responses. nih.govacs.org Some derivatives act as "MT-normalizing" agents, effectively restoring microtubule integrity in neuronal assays where MT deficits are present. acs.org These promising candidates have demonstrated favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and oral bioavailability, making them suitable for further development as treatments for neurodegenerative diseases. cardiff.ac.uknih.gov
Antibacterial and Antifungal Investigations
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including potent antibacterial and antifungal properties. researchgate.netnih.gov Essramycin, a naturally occurring antibiotic with this core structure, shows significant activity against both Gram-positive and Gram-negative bacteria. nih.gov
Synthetic derivatives have been developed that target essential bacterial enzymes. nih.gov Some compounds act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Numerous studies have reported on new series of these derivatives, with many exhibiting significant antimicrobial efficacy against a range of pathogens, including multidrug-resistant (MDR) strains. nih.govrsc.org For example, certain novel compounds have shown high effectiveness against bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2.0 μg/mL. nih.gov The antifungal activity has also been documented, with some derivatives showing efficacy against fungi like Candida albicans and Aspergillus niger. researchgate.net
| Compound Type | Target Organism/Enzyme | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| Essramycin | Gram-positive and Gram-negative bacteria | 2.0 - 8.0 µg/mL | nih.gov |
| Triazolopyrimidine-6-carboxylic acid | M. tuberculosis H37RV | 92% inhibition at 6.25 µg/mL | nih.gov |
| Compounds 9d, 9n, 9o, 9p | Various bacterial and fungal pathogens | Promising results compared to ciprofloxacin (B1669076) and fluconazole | nih.gov |
| Compound 52 | Candida albicans, Aspergillus niger | 100 µg/mL | researchgate.net |
Antileishmanial and Antimalarial Studies
Parasitic diseases such as malaria and leishmaniasis continue to pose a significant global health threat, exacerbated by the emergence of drug-resistant parasite strains. researchgate.net The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold has been explored for the development of new antiparasitic agents. researchgate.net
In the search for antimalarial drugs, derivatives with amine substituents at the C-7 position have been identified as selective inhibitors of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.net This enzyme is vital for the de novo pyrimidine biosynthesis in the parasite, making it an attractive drug target. researchgate.net Quantitative structure-activity relationship (QSAR) studies have been conducted on a large set of these congeners to build predictive models that can guide the design of more potent antimalarial agents. mdpi.com Other related scaffolds, such as 1,2,4-triazolo[4,3-a]pyrazines, have also shown potent in vitro activity against P. falciparum. beilstein-journals.orgbeilstein-journals.org Additionally, compounds derived from the 1,2,4-triazole (B32235) nucleus have demonstrated antileishmanial properties, highlighting the versatility of this chemical family in combating parasitic infections. rsc.org
CB2 Cannabinoid Receptor Inverse Agonism
The cannabinoid receptor 2 (CB2) is a therapeutically important target, primarily expressed in the immune system, and is implicated in inflammation and pain pathways. nih.gov While many ligands are agonists (activators) of this receptor, inverse agonists, which reduce the receptor's basal activity, are also of significant interest for treating various pathological conditions. mdpi.com
Research into 7-oxo-4-pentyl-4,7-dihydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives has led to the identification of novel and potent CB2 receptor inverse agonists. nih.gov Structure-activity relationship studies revealed that modifications at position 2 of the triazolopyrimidine template are critical for determining the compound's functional activity. nih.gov Specifically, these structural changes can shift the compound's profile from a partial agonist to an inverse agonist. nih.gov Molecular docking analyses have provided insights into the binding modes of these novel structures within the CB2 receptor, aiding in the rational design of future ligands with desired pharmacological properties. nih.gov
General Antiviral Potential (e.g., against SARS-CoV-2)
The nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine (TP) scaffold has garnered attention in medicinal chemistry for its broad spectrum of biological activities, including its potential as a source of antiviral agents. researchgate.netresearchgate.net The structural similarity of this heterocyclic system to purines suggests its capability to interact with biological targets involved in viral replication. nih.gov Research has explored the development of TP derivatives against various viruses, with recent investigations focusing on their potential to combat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govnih.gov
In silico studies have been instrumental in identifying promising nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2. One such study screened a library of protease-inhibitor-like compounds and identified two 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds, ZINC000621278586 and ZINC000621285995, as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov These compounds demonstrated high binding affinity to the enzyme's active site. nih.gov Molecular dynamics simulations further supported the stability of the enzyme-inhibitor complexes. nih.gov
Beyond computational predictions, a selection of synthesized nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been evaluated for their antiviral activity against SARS-CoV-2 in cell-based assays. In one study, a series of these compounds were tested, leading to the identification of a particularly promising candidate. nih.gov Compound 49 from this series exhibited an effective concentration (EC₅₀) value of 34.47 μM, highlighting the potential of the TP scaffold in the development of anti-coronavirus agents. nih.gov
The antiviral activity of this class of compounds is not limited to coronaviruses. Various derivatives of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine have been investigated for their inhibitory effects against other viruses, such as influenza virus and human immunodeficiency virus (HIV). nih.govnih.gov For instance, certain derivatives have been identified as inhibitors of the influenza virus RNA-dependent RNA polymerase by disrupting the PA-PB1 subunit interaction. nih.gov Others have been explored as allosteric inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. nih.govmdpi.com This broader antiviral profile underscores the versatility of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold in the design of novel antiviral therapeutics.
Below is a summary of notable nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives with demonstrated antiviral potential against SARS-CoV-2.
| Compound ID | Target | Activity | Source |
| ZINC000621278586 | SARS-CoV-2 Main Protease (Mpro) | High binding affinity (< -9 kcal/mol) in silico | nih.gov |
| ZINC000621285995 | SARS-CoV-2 Main Protease (Mpro) | High binding affinity (< -9 kcal/mol) in silico | nih.gov |
| Compound 49 | SARS-CoV-2 | EC₅₀ = 34.47 μM | nih.gov |
Computational Chemistry and Cheminformatics Approaches In 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine Research
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal in understanding how nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidine-based ligands interact with their biological targets. nih.govnih.gov These techniques predict the conformation of a ligand within a target's binding site and estimate the strength of the interaction, thereby elucidating the compound's mechanism of action at a molecular level. d-nb.info
Computational studies have been successfully employed to predict the binding modes of various nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidine derivatives. For instance, in the context of anti-HIV research, docking experiments were used to analyze how these compounds bind to the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) domain. nih.gov These studies led to the identification of allosteric inhibitors that bind to a site distinct from the enzyme's active site. nih.gov The binding site was located over 50 Å away from the RNase H catalytic center, near the polymerase active site. nih.gov
Similarly, molecular docking has been used to rationalize the binding of nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidine-2-carboxamide hybrids within the PA subunit of the influenza A virus polymerase, disrupting the crucial PA-PB1 protein-protein interaction. nih.gov In the field of cancer research, certain nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidines exhibit a unique mechanism of action by promoting tubulin polymerization. nih.gov Computational analyses suggest these compounds bind to the vinca (B1221190) site on β-tubulin, but instead of depolymerizing microtubules like typical vinca alkaloids, they stabilize them, indicating a distinct binding mode that leads to a different functional outcome. nih.govnih.gov Further studies on microtubule-stabilizing triazolopyrimidines (TPDs) revealed that different congeners can interact with either one or two distinct binding sites on tubulin heterodimers—the vinca site and a spatially separate "seventh site"—leading to markedly different cellular effects. nih.govacs.org
In the search for treatments for COVID-19, molecular docking screened protease-inhibitor-like compounds from the ZINC database against the SARS-CoV-2 main protease (Mpro). nih.gov This identified two nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidin-7-one compounds as potent inhibitors with high binding affinities, superior to positive controls like Lopinavir and Nelfinavir. nih.gov The docking simulations showed these compounds binding effectively in the groove between Domain-I and Domain-II of the enzyme. nih.gov
A critical outcome of docking simulations is the identification of specific amino acid residues that are crucial for ligand binding. In the study of HIV-1 RNase H inhibitors, in silico analysis identified two "hot spot" regions, Hs1 and Hs2, within a plausible allosteric binding pocket. nih.gov The druggability of these regions was assessed using computational tools. nih.gov Docking models predicted a key interaction between a triazolopyrimidine compound (18g) and the residue Trp535. nih.gov
For SARS-CoV-2 Mpro inhibitors, docking studies revealed that potent nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidin-7-one compounds effectively interacted with the crucial active site dyad His41 and Cys145, as well as Glu166. nih.gov The binding was further stabilized by hydrogen bonds and alkyl bonds with other residues including Met49, Phe140, Leu141, and His164. nih.gov
Research on microtubule-stabilizing TPDs has identified that the differential binding to the vinca and seventh sites is influenced by interactions with specific residues. nih.gov The vinca site is located at the interface between β1 and α2 tubulin, while the seventh site is at the α2-β2 interface. nih.gov Key residues in the vinca site, such as Val324, Lys326, and Asn329, may play a role in the binding of TPDs. nih.gov
| Target Protein | Derivative Class | Key Interacting Residues | Hot Spot Regions | Source |
| HIV-1 RNase H | nih.govmdpi.comimist.maTriazolo[1,5-a]pyrimidine | Trp535 | Hs1, Hs2 | nih.gov |
| SARS-CoV-2 Mpro | nih.govmdpi.comimist.maTriazolo[1,5-a]pyrimidin-7-one | His41, Cys145, Glu166, Met49, Phe140 | Active Site Groove | nih.gov |
| Tubulin | nih.govmdpi.comimist.maTriazolo[1,5-a]pyrimidine | Val324, Lys326, Asn329 | Vinca Site, Seventh Site | nih.gov |
Computational predictions of binding interactions are experimentally validated to confirm their accuracy. A powerful technique for this is site-directed mutagenesis, where a key amino acid residue identified by docking is mutated, and the effect on inhibitor potency is measured. nih.gov To verify the predicted binding mode of a nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidine inhibitor (compound 18g) of HIV-1 RNase H, the key residue Trp535 was replaced with alanine (B10760859) (Trp535Ala). nih.gov This single amino acid substitution was predicted to eliminate a critical interaction. nih.gov Experimental testing showed that the inhibitory potency (IC50) of compound 18g against the mutated enzyme was drastically reduced, with an IC50 greater than 100 μM, a more than 244-fold decrease in potency. nih.gov This result provided strong experimental validation for the computationally predicted binding mode, confirming that Trp535 is essential for the inhibitor's activity. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR are cheminformatics approaches that correlate the structural or property descriptors of compounds with their biological activity or physicochemical properties, respectively. imist.mad-nb.info These models are invaluable for predicting the activity of untested molecules and for understanding the structural features that govern their function. mdpi.comresearchgate.net
QSAR models have been successfully developed to predict the biological activities of nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidine derivatives against various diseases. In one study, the antimalarial activity of 125 analogues against Plasmodium falciparum was modeled using six different machine learning algorithms, including Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Support Vector Regressor (SVR). mdpi.comresearchgate.net After selecting the most significant molecular descriptors through recursive feature elimination, the SVR model emerged as the most robust and predictive, with a coefficient of determination (R²) of 0.67. mdpi.com The resulting regression equation provided insights into the functionalities required for potent antimalarial activity. mdpi.comresearchgate.net
Predictive QSAR Equation for Antiplasmodial Activity (SVR Model): pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com
Another 2D-QSAR study was conducted on a series of 31 nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidines with anticancer activity via tubulin inhibition. imist.maresearchgate.net Using multiple linear regression, a reliable predictive model was established with a high correlation coefficient (R² = 0.78) and good predictive power confirmed by cross-validation (Q² = 0.7). imist.ma These models help guide the synthesis of new analogues with potentially improved potency. imist.maresearchgate.net
| Activity | Model Type | No. of Compounds | Key Descriptors | Model Performance (R²) | Source |
| Antiplasmodial | SVR, kNN, RFR | 125 | npr1, pmi3, slogP, vsurf-CW2, vsurf-W2 | 0.67 (SVR) | mdpi.com |
| Anticancer (Tubulin Inhibition) | MLR | 31 | Molar refractivity, Polarizability, H%, N% | 0.78 | imist.ma |
The principles of QSAR/QSPR are also applied in materials science, for instance, in predicting the efficacy of corrosion inhibitors. The corrosion inhibition properties of two novel nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidine derivatives on mild steel in a hydrochloric acid solution were studied experimentally and computationally. jmaterenvironsci.com Quantum chemical parameters were calculated using Density Functional Theory (DFT), a method that can describe the electronic structure of molecules. jmaterenvironsci.com A strong correlation was found between theoretical parameters, such as the energy of the highest occupied molecular orbital (E_HOMO) and lowest unoccupied molecular orbital (E_LUMO), and the experimentally observed inhibition efficiency. jmaterenvironsci.com
Similarly, studies on nih.govmdpi.comimist.matriazolo[1,5-a]pyrimidine-7-one derivatives combined electrochemical tests with quantum-chemical calculations to elucidate the inhibition mechanism. researchgate.net It was suggested that these compounds adsorb onto the metal surface, forming a protective layer. researchgate.netmdpi.com The theoretical calculations help to explain why certain substituents on the triazolopyrimidine core, such as branched aliphatic groups, lead to better protective properties. researchgate.net These computational approaches allow for the virtual screening and rational design of more effective and environmentally friendly corrosion inhibitors. jmaterenvironsci.com
Virtual Screening and In Silico Lead Optimization for Drug Discovery
Virtual screening and in silico lead optimization have emerged as indispensable tools in the quest for novel drugs based on the jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold. These computational techniques enable the rapid screening of large compound libraries and the refinement of lead candidates to enhance their potency and selectivity against various biological targets.
A notable application of these methods is in the development of antimicrobial agents. Researchers have successfully employed molecular docking to investigate the binding interactions of jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives with the active site of DNA gyrase, a crucial bacterial enzyme. jchemrev.comresearchgate.net These studies have revealed that the binding modes and docking scores of certain derivatives are comparable to those of established antibiotics like ciprofloxacin (B1669076), corroborating their potential as DNA gyrase inhibitors. jchemrev.com For instance, compound 9a from a synthesized series demonstrated potent inhibitory activity against DNA gyrase with an IC₅₀ value of 0.68 µM, which was superior to that of ciprofloxacin (IC₅₀ = 0.85 µM). jchemrev.comresearchgate.net
In the realm of antiviral drug discovery, in silico screening has been instrumental in identifying jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-one derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Through molecular docking of a large database of protease-inhibitor-like compounds, two lead compounds, ZINC000621278586 and ZINC000621285995 , were identified with high binding affinities to the Mpro active site. nih.govnih.gov Molecular dynamics simulations further confirmed the stability of the ligand-protein complexes, highlighting key interactions with catalytic residues such as His41 and Cys145. nih.govnih.gov Similarly, the jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been explored for its potential to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity through the identification of allosteric inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling has also played a pivotal role in optimizing jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives as antimalarial agents. A study on 125 analogues against Plasmodium falciparum utilized various machine learning algorithms to build robust QSAR models. journalijar.commdpi.com These models identified key molecular descriptors, such as the principal moment of inertia and surface area properties, that correlate with antiplasmodial activity, providing valuable guidance for the synthesis of more potent compounds. journalijar.com
The versatility of the jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is further underscored by its investigation as anticancer agents. nih.govacs.org Derivatives have been designed and synthesized as inhibitors of targets like cyclin-dependent kinase 2 (CDK2) and as tubulin polymerization inhibitors. acs.org Molecular hybridization strategies, combining the triazolopyrimidine core with other pharmacophores like the indole (B1671886) moiety, have yielded compounds with significant antiproliferative activity against various cancer cell lines. nih.govacs.org
Table 1: Examples of In Silico Guided Discovery of jchemrev.comjournalijar.comresearchgate.netTriazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Therapeutic Target | Computational Method | Key Finding |
|---|---|---|---|
| Compound 9a | DNA Gyrase (Antibacterial) | Molecular Docking | Higher inhibitory activity (IC₅₀ = 0.68 µM) than ciprofloxacin. jchemrev.comresearchgate.net |
| ZINC000621278586 | SARS-CoV-2 Mpro (Antiviral) | Molecular Docking, Molecular Dynamics | Potent inhibitor with high binding affinity (< -9 kcal/mol) and stable complex formation. nih.govnih.gov |
| 1,2,4-TAP Analogs | Plasmodium falciparum (Antimalarial) | QSAR, Machine Learning | Identified key structural features for antiplasmodial activity. journalijar.commdpi.com |
| Catechol Derivatives | HIV-1 RNase H (Antiviral) | Molecular Modeling | Identified allosteric inhibitors active in the low micromolar range. mdpi.com |
| Indole Hybrids | ERK Signaling Pathway (Anticancer) | Molecular Hybridization | Compound H12 showed potent antiproliferative activity (IC₅₀ = 9.47 µM against MGC-803 cells). nih.govacs.org |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) has proven to be a powerful computational tool for elucidating the electronic structure, stability, and reactivity of jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine and its derivatives. jchemrev.comresearchgate.net These theoretical calculations provide fundamental insights that complement experimental findings and guide the synthesis of new compounds with desired properties.
DFT studies, often employing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been used to perform detailed analyses of the geometric and vibrational properties of the jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine core. researchgate.net The calculated geometrical parameters from DFT have shown excellent agreement with experimental data obtained from X-ray crystallography. jchemrev.comresearchgate.net
Furthermore, DFT has been utilized to investigate the reactivity of 2-amino- jchemrev.comjournalijar.comresearchgate.nettriazolo-[1,5-a]pyrimidines through the calculation of reactivity indices such as Fukui functions. jchemrev.com These indices help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks on the molecule. Such analyses are invaluable for understanding reaction mechanisms and for designing derivatives with specific reactivity patterns. jchemrev.com
Time-Dependent DFT (TD-DFT) calculations have also been employed to theoretically explore the spectroscopic properties of jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, particularly their ultraviolet-visible (UV-vis) spectra. jchemrev.comresearchgate.net These calculations can accurately reproduce experimental spectra and help in understanding the electronic transitions responsible for the observed absorption bands. journalijar.com
Table 2: Selected DFT-Calculated Parameters for jchemrev.comjournalijar.comresearchgate.netTriazolo[1,5-a]pyrimidine Derivatives
| Compound/System | DFT Method | Calculated Parameter | Significance |
|---|---|---|---|
| jchemrev.comjournalijar.comresearchgate.netTriazolo-[1,5-a]pyrimidine (TP) | B3LYP/6-311++G(d,p) | HOMO-LUMO Energy Gap | A large energy gap indicates high stability of the molecule. researchgate.net |
| 5,7-diphenyl-4,7-dihydro- jchemrev.comjournalijar.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives | B3LYP/6-311G(df,pd) | ELUMO, Energy Gap | A nitro-substituted derivative showed the lowest ELUMO and energy gap, indicating the highest reactivity. journalijar.com |
| 2-Amino- jchemrev.comjournalijar.comresearchgate.nettriazolo-[1,5-a]pyrimidines | Not Specified | Fukui Functions (fk¯) | Reflect the reactivity of molecules during frontier-controlled interactions. jchemrev.com |
| Ruthenium(II) complexes with triazolo pyrimidine (B1678525) ligands | TD-DFT | Electronic Structure, UV-vis Spectra | Characterized the electronic properties and spectroscopic behavior of the metal complexes. jchemrev.comresearchgate.net |
Diverse Applications and Broader Research Significance Of 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine
Agrochemical Science: Herbicide Development and Metabolite Analysis
The epa.govnih.govnih.govtriazolo[1,5-a]pyrimidine core is a key component in the development of modern herbicides and is also relevant in the study of their environmental impact.
epa.govnih.govnih.govTriazolo[1,5-a]pyrimidin-2-amine Derivatives as Active Herbicidal Agents
Derivatives of the epa.govnih.govnih.govtriazolo[1,5-a]pyrimidine structure are integral to a class of herbicides that function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). nih.govcapes.gov.brresearchgate.net This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. nih.gov By blocking this enzyme, these herbicides effectively halt plant growth.
Two new classes of herbicides based on the 1,2,4-triazolo[1,5-a]pyrimidine ring system have been discovered, which show a similar mode of action to sulfonylurea and imidazolinone herbicides by targeting the AHAS enzyme. capes.gov.br Research has focused on synthesizing novel derivatives to combat the growing issue of weed resistance to existing AHAS-inhibiting herbicides. nih.gov For instance, a series of 2-aroxyl-1,2,4-triazolopyrimidine derivatives were designed and synthesized, with many showing potent inhibition of both wild-type and resistant AHAS enzymes. nih.gov Specifically, compounds 5-15 and 5-20 demonstrated significant herbicidal activity against both wild-type and resistant Descurainia sophia at very low application rates. nih.gov These findings highlight the potential of these derivatives as new leads for developing herbicides that can overcome weed resistance. nih.gov The triazolopyrimidine sulfonanilides are another important class of AHAS inhibitors, with several commercialized herbicides for controlling broadleaf and grass weeds in cereal crops. researchgate.net
Environmental Fate and Metabolite Identification (e.g., ATSA Metabolite of Pyroxsulam)
Understanding the environmental fate of herbicides is critical for assessing their ecological impact. Pyroxsulam (B39247), a post-emergence herbicide, is a notable example of a epa.govnih.govnih.govtriazolo[1,5-a]pyrimidine-based herbicide. epa.govregulations.gov It is characterized as being moderately persistent in the environment and mobile in soil. epa.govepa.gov The primary degradation pathways for pyroxsulam include aqueous photolysis and aerobic soil metabolism. epa.govepa.gov
One of the key metabolites of pyroxsulam is epa.govnih.govnih.govtriazolo[1,5-a]pyrimidin-2-amine, also known as ATSA. herts.ac.uk Studies on the environmental fate of pyroxsulam have identified several degradates, including demethylated products and further degraded products like ATSA. epa.gov The toxicity of these metabolites is an important consideration. Acute toxicity studies have been conducted on ATSA to assess its impact on aquatic organisms. For instance, a 96-hour acute toxicity study on rainbow trout (Oncorhynchus mykiss) determined that ATSA is practically non-toxic to this species. epa.gov Similarly, a 48-hour acute toxicity study on Daphnia magna showed that the ATSA metabolite of pyroxsulam is also classified as practically non-toxic to this freshwater invertebrate. epa.gov
Table 1: Environmental Fate and Toxicity of Pyroxsulam and its ATSA Metabolite
| Parameter | Finding | Source |
| Pyroxsulam Persistence | Moderately persistent in the environment. | epa.govepa.gov |
| Pyroxsulam Mobility | Mobile in soil. | epa.govepa.gov |
| Primary Degradation Routes | Aqueous photolysis, aerobic soil metabolism. | epa.govepa.gov |
| Key Metabolite | epa.govnih.govnih.govTriazolo[1,5-a]pyrimidin-2-amine (ATSA). | herts.ac.uk |
| ATSA Toxicity to Rainbow Trout | Practically non-toxic (96h EC50 >119 mg/L). | epa.gov |
| ATSA Toxicity to Daphnia magna | Practically non-toxic (48h EC50 >100 mg/L). | epa.gov |
Materials Science: Corrosion Inhibition Applications
The unique chemical structure of epa.govnih.govnih.govtriazolo[1,5-a]pyrimidine and its derivatives makes them effective in protecting metals from corrosion.
Pyrimidine-Based Compounds as Adsorption-Type Inhibitors for Metals
Pyrimidine (B1678525) derivatives have been extensively studied as corrosion inhibitors for various metals, including steel and copper, in acidic environments. nih.govnih.govresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. researchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the molecular structure, which can interact with the metal's d-orbitals. researchgate.net
Studies have shown that epa.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives are efficient mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency of these compounds generally increases with their concentration. nih.govresearchgate.net For example, two new 1,2,4-triazolo[1,5-a]pyrimidine derivatives, P3 and P4, showed maximum inhibition efficiencies of 88% and 96%, respectively, for mild steel in a 1 M HCl solution. researchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. nih.govresearchgate.net
Computational Studies on Protection Capacities in Acidic Media
Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics simulations, has become a valuable tool for understanding the corrosion inhibition mechanisms of pyrimidine derivatives at the molecular level. nih.govajchem-b.comresearchgate.net These studies provide insights into the relationship between the molecular structure of the inhibitor and its protective capabilities.
Quantum chemical parameters such as the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), the energy gap (ΔE), dipole moment, and electronegativity are calculated to predict the inhibition efficiency. researchgate.netajchem-b.com A higher E HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower E LUMO value suggests a higher affinity to accept electrons from the metal. A small energy gap (ΔE) generally correlates with higher inhibition efficiency. ajchem-b.com Molecular dynamics simulations can visualize the adsorption of inhibitor molecules on the metal surface, confirming the formation of a protective layer. ajchem-b.com These computational approaches have consistently supported experimental findings, demonstrating that pyrimidine derivatives function as effective corrosion inhibitors through adsorption on the metal surface. nih.govresearchgate.net
Table 2: Corrosion Inhibition Efficiency of Select epa.govnih.govnih.govTriazolo[1,5-a]pyrimidine Derivatives
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Source |
| P3 | Mild Steel | 1 M HCl | 88 | researchgate.net |
| P4 | Mild Steel | 1 M HCl | 96 | researchgate.net |
| MA-975 | Copper | 1.0 M HNO₃ | 89.59 | nih.gov |
| MA-1232 | Copper | 1 M HNO₃ | 99.14 | nih.gov |
Role as Synthetic Building Blocks for Complex Heterocyclic Systems
The epa.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is not only a functional molecule in its own right but also serves as a versatile starting material for the synthesis of more complex heterocyclic systems. researchgate.netnih.govosi.lv Its fused bicyclic structure, containing multiple nitrogen atoms, provides reactive sites for a variety of chemical transformations.
The synthesis of the epa.govnih.govnih.govtriazolo[1,5-a]pyrimidine system itself can be achieved through several routes, including the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.govosi.lv Once formed, this core can be further modified. For example, a three-component Biginelli-like heterocyclization reaction using 3-alkylthio-5-amino-1,2,4-triazoles, aldehydes, and β-dicarbonyl compounds has been used to create a library of epa.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.gov Additionally, the reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one has been used to synthesize specific derivatives. researchgate.net The versatility of this scaffold has led to its use in the creation of compounds with a wide range of biological activities, including potential anticancer, antiviral, and antibacterial agents. nih.gov
Future Perspectives and Emerging Research Directions For 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research will likely focus on advancing the synthesis of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives beyond traditional methods.
Novel Synthetic Strategies: Conventional synthesis often involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov Emerging research, however, is exploring more sophisticated and efficient approaches. One promising avenue is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. A three-component Biginelli-like reaction has been successfully used to synthesize a library of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines by reacting 3-alkylthio-5-amino-1,2,4-triazoles, aldehydes, and β-dicarbonyl compounds. researchgate.netnih.gov Another innovative approach involves the tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines to produce functionalized triazolo-fused pyridines. organic-chemistry.orgnih.gov
Sustainable Methodologies: A significant shift towards "green chemistry" is influencing the synthesis of these compounds. Key areas of development include:
Catalyst-Free Synthesis: Microwave-assisted, catalyst-free, and additive-free methods are being developed to synthesize researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, offering high yields in short reaction times. nih.gov
Novel Catalysts: The use of reusable, heterogeneous catalysts is gaining traction. For instance, a Schiff base zinc(II) complex supported on magnetite nanoparticles has been employed to catalyze the synthesis of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-6-carboxamides under mild, solvent-free conditions. rsc.org
Eco-Friendly Solvents: The use of water as a solvent, facilitated by catalysts like thiamine (B1217682) hydrochloride (Vitamin B1), represents a more environmentally benign approach to synthesizing these heterocyclic systems. researchgate.net
| Methodology | Key Features | Starting Materials Example | Reference |
|---|---|---|---|
| Multi-Component Reaction (Biginelli-like) | One-pot synthesis, high efficiency | 3-Alkylthio-5-amino-1,2,4-triazoles, Aldehydes, β-Dicarbonyl compounds | nih.gov |
| Microwave-Assisted Synthesis | Catalyst-free, rapid reaction | Enaminonitriles, Benzohydrazides | nih.gov |
| Nanoparticle Catalysis | Reusable catalyst, mild conditions, solvent-free | 3-Amino-1,2,4-triazole, Aromatic aldehydes, Acetoacetanilide | rsc.org |
| Tandem SNAr/Boulton-Katritzky Rearrangement | Base-promoted, efficient C-N bond formation | 2-Fluoropyridines, 1,2,4-Oxadiazol-3-amines | organic-chemistry.org |
| Aqueous Synthesis | Environmentally benign, inexpensive catalyst | 3-Amino-1,2,4-triazole, Aldehyde, β-Dicarbonyl compound | researchgate.net |
Advanced Mechanistic Elucidation of Biological Activities and Structure-Function Relationships
While numerous biological activities have been reported for researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives, a deeper understanding of their mechanisms of action and structure-activity relationships (SAR) is crucial for future development. researchgate.net
Future research will increasingly employ advanced techniques to pinpoint molecular targets and elucidate interaction modes. For example, in the development of antibacterial agents against Enterococcus faecium, macromolecular synthesis assays revealed that the scaffold's mode of action is the inhibition of cell-wall biosynthesis. nih.gov Similarly, for anti-influenza drug candidates, studies have focused on disrupting the protein-protein interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase. nih.gov
Computational methods such as molecular docking are becoming indispensable for rationalizing the binding modes of these compounds. Docking simulations suggested that a trifluoromethyl (CF3) group on the scaffold contributes significantly to the inhibition of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) through the formation of strong hydrogen bonds. researchgate.net Understanding these specific interactions at the atomic level is key to deciphering structure-function relationships and guiding the design of more effective molecules.
Rational Design of Next-Generation Analogues for Enhanced Potency and Selectivity
The future of drug discovery with the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold lies in the rational design of new analogues with improved potency and selectivity, thereby minimizing off-target effects.
Computational and QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for this purpose. A recent study on 125 analogues against P. falciparum used machine learning algorithms, such as Support Vector Regressor (SVR), to build a robust predictive model. mdpi.com This model identified key molecular features—including the principal moment of inertia, slogP, and specific surface properties—that significantly influence antiplasmodial activity. mdpi.com Such models provide valuable insights into the functionalities required to develop more potent agents and can predict the activity of yet-unsynthesized compounds. mdpi.com
Bioisosteric Replacement and Scaffold Hopping: Medicinal chemistry strategies like bioisosteric replacement will continue to be important. The researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine ring system itself is considered a bioisostere of purines. nih.gov Further modifications, such as replacing a cycloheptathiophene moiety with a simple phenyl ring in anti-influenza compounds, have led to analogues with improved synthetic accessibility and solubility while retaining biological activity. nih.gov This rational approach, guided by an understanding of the target's binding site, allows for the systematic optimization of lead compounds. For instance, a series of 2-(trifluoromethyl)- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines was designed using a bioisosteric replacement approach based on the structures of mefloquine (B1676156) and amodiaquine, resulting in potent anti-malarial candidates. researchgate.net
| Strategy | Application Example | Key Outcome | Reference |
|---|---|---|---|
| QSAR Modeling (SVR) | Anti-malarial activity against P. falciparum | Identified key molecular descriptors for potency; predictive model for new analogues. | mdpi.com |
| Bioisosteric Replacement | Anti-malarial agent design (inspired by mefloquine) | Development of potent 2-(trifluoromethyl) derivatives. | researchgate.net |
| Scaffold Modification | Anti-influenza agents targeting PA-PB1 interaction | Replacement of a complex moiety with a phenyl ring improved solubility and synthesis. | nih.gov |
| Structure-Based Design | Anti-tumor agents | Synthesis of derivatives with specific substitutions to target cancer cell lines. | mdpi.comscilit.com |
Integration of Multidisciplinary Approaches inresearchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyrimidin-2-amine Research
The complexity of modern drug discovery necessitates a move away from siloed research towards a more integrated, multidisciplinary framework. The future success in developing drugs based on the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-2-amine core will depend on the seamless collaboration between various scientific fields.
This integrated approach involves a cyclical and iterative process:
Computational Chemistry: In silico screening of large compound libraries and predictive QSAR modeling identify initial hits and guide the design of new analogues. mdpi.comnih.gov
Synthetic Chemistry: Organic chemists develop novel and efficient routes to synthesize the designed compounds, focusing on sustainable and scalable methods. nih.govrsc.org
Medicinal Chemistry: Structure-activity relationships are analyzed to refine and optimize the chemical structures for improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Chemical Biology & Pharmacology: Advanced biological assays, including enzymatic assays, cell-based studies, and target deconvolution techniques, are used to evaluate the compounds' efficacy and elucidate their mechanisms of action. researchgate.netnih.gov
This synergy ensures that the knowledge gained from one discipline directly informs the efforts in others, accelerating the journey from initial hit discovery to the development of next-generation therapeutic agents. The exploration of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-2-amine and its derivatives is a vibrant and evolving field, with future research promising to unlock its full therapeutic potential through innovation in synthesis, mechanistic understanding, and collaborative design.
Q & A
Q. Table 1. Catalyst Optimization for Halogenated Derivatives
| Entry | Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | I | TBHP | 1,4-Dioxane | 74 |
| 5 | KI | TBHP | 1,4-Dioxane | 64 |
| 10 | I | DTBP | 1,4-Dioxane | 49 |
Advanced: How are structure-activity relationships (SAR) analyzed for target selectivity (e.g., CB2 vs. A2A_{2A}2A)?
Answer:
SAR studies focus on:
- Substituent Positioning: 5-Methyl and 7-chloro groups enhance CB2 affinity (e.g., compound 21 : IC = 0.5 nM), while 2-furanyl substituents favor A antagonism .
- Pharmacophore Modeling: Docking studies (e.g., AutoDock Vina) identify hydrogen bonds between the triazole N3 and receptor residues (e.g., Tyr271 in CB2) .
Q. Table 2. Key SAR Findings
| Derivative | Substituent | Target | Activity (IC) |
|---|---|---|---|
| D2 | 6-Ethyl, 5-methyl | CB2 | 0.5 nM |
| D10 | 6-Methoxy, 5-methyl | A | 12 nM |
Advanced: How are spectral data contradictions (e.g., NMR splitting patterns) resolved?
Answer:
Contradictions arise from tautomerism or crystallographic packing effects. Mitigation strategies:
- Variable Temperature NMR: Cooling to −40°C reduces proton exchange, resolving splitting (e.g., amine protons at δ 6.2 ppm as singlets) .
- DFT Calculations: Gaussian 09 simulations predict chemical shifts within 0.3 ppm accuracy, clarifying ambiguous assignments .
Advanced: What computational methods predict pharmacokinetic properties of derivatives?
Answer:
- ADMET Prediction: SwissADME estimates logP (1.5–3.5) and BBB permeability. For example, N-methylated derivatives show improved bioavailability (F > 60%) .
- Molecular Dynamics (MD): GROMACS simulations reveal binding stability (>100 ns) for 5-chloro derivatives in CB2’s hydrophobic pocket .
Advanced: How are crystallization conditions optimized for X-ray diffraction studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
